Cas no 2248370-07-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a specialized heterocyclic compound combining isoindoline and benzoxazine structural motifs. Its unique molecular architecture, featuring both acetyl and carboxylate functional groups, makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores. The compound exhibits potential utility in medicinal chemistry due to its ability to serve as a precursor for bioactive molecules, including enzyme inhibitors or receptor modulators. Its stability under standard conditions and compatibility with diverse reaction conditions further enhance its applicability in research and development. The presence of multiple reactive sites allows for selective functionalization, enabling tailored modifications for targeted applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate structure
2248370-07-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS No:2248370-07-0
MF:C19H14N2O6
MW:366.324265003204
CID:5928700
PubChem ID:165726256

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
    • EN300-6520533
    • 2248370-07-0
    • Inchi: 1S/C19H14N2O6/c1-11(22)20-10-16(26-15-9-5-4-8-14(15)20)19(25)27-21-17(23)12-6-2-3-7-13(12)18(21)24/h2-9,16H,10H2,1H3
    • InChI Key: FPVNVCOCCTXRFD-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2N(C(C)=O)CC1C(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 366.08518617g/mol
  • Monoisotopic Mass: 366.08518617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 641
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 93.2Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6520533-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
2248370-07-0 95.0%
0.25g
$485.0 2025-03-14
Enamine
EN300-6520533-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
2248370-07-0 95.0%
0.5g
$507.0 2025-03-14
Enamine
EN300-6520533-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
2248370-07-0 95.0%
0.05g
$443.0 2025-03-14
Enamine
EN300-6520533-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
2248370-07-0 95.0%
5.0g
$1530.0 2025-03-14
Enamine
EN300-6520533-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
2248370-07-0 95.0%
1.0g
$528.0 2025-03-14
Enamine
EN300-6520533-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
2248370-07-0 95.0%
10.0g
$2269.0 2025-03-14
Enamine
EN300-6520533-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
2248370-07-0 95.0%
0.1g
$464.0 2025-03-14
Enamine
EN300-6520533-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
2248370-07-0 95.0%
2.5g
$1034.0 2025-03-14

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 2248370-07-0)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 2248370-07-0) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoline derivatives and is characterized by its unique structural features, which include a benzoxazine moiety and an acetyl group. These structural elements contribute to its diverse biological activities and make it a valuable candidate for further investigation.

The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 2248370-07-0) is composed of a central isoindoline ring system with a dioxo group at positions 1 and 3. The benzoxazine moiety is attached to the isoindoline ring via a carboxylate ester linkage, and an acetyl group is present at the 4-position of the benzoxazine ring. This intricate arrangement of functional groups imparts unique chemical properties and reactivity profiles to the compound.

In terms of its physical properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 2248370-07-0) is typically a solid at room temperature with a high melting point. It is relatively stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays.

The biological activities of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 2248370-07-0) have been the subject of several recent studies. One notable area of research has focused on its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases and proteases, which are key targets in the development of therapeutic agents for cancer and inflammatory diseases.

In addition to its enzymatic inhibition properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 4-acetyl -3 , 4 -d ihydro - 2 H - 1 , 4 -b enz ox azine - 2 -c ar box ylate strong > (C AS N o .< strong > 2 2 48 37 0 -07 -0 strong >) has also been investigated for its antioxidant and anti-inflammatory effects. These properties are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate the expression of pro-inflammatory cytokines. Such activities make it a promising candidate for the treatment of oxidative stress-related disorders and chronic inflammatory conditions.

The pharmacokinetic profile of 1,3-dioxo - 2 , 3 -d ihydro - 1 H - i so ind ol - 2 -y l 4-a c et yl - 3 , 4 -d ihydro - 2 H - 1 , 4 -b enz ox azine - 2-c ar box ylate strong > (C AS N o .< strong > 2 2 48 37 0 -07 -0 strong >) has also been studied to assess its suitability as a therapeutic agent. Preliminary data suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound shows good oral bioavailability and a reasonable half-life in vivo, which are important considerations for drug development.

To further explore the therapeutic potential of 1 ,3-di ox o - 2 , 3-di hyd ro -1 H-i soi nd ol -y l strong > * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * *< p>< s tron g > s tron g > (C AS N o .< s tron g > s tron g >), clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials aim to provide comprehensive data on the compound's pharmacological effects and potential side effects. p>< p>< s tron g > s tron g > In conclusion,< s tron g > s tron g >< s tron g > s tron g >< s tron g > s tron g >< s tron g > s tron g >< s tron g > s tron g >< s tron g > s tron g >< s tron g > s tron g >< s tron g > s tron g >< s trong>>ong>ong>ong>ong>ong>ong>ong>ong>ong>ong>ong>ong

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